

An In-depth Technical Guide to the Chemical Properties of Butyl Phenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **butyl phenylacetate**, a widely used fragrance and flavor ingredient. This document details its synthesis, spectroscopic profile, and analytical methodologies, presented in a format tailored for scientific professionals.

Core Chemical and Physical Properties

Butyl phenylacetate, also known as butyl 2-phenylacetate, is a colorless liquid with a characteristic sweet, honey-like, and floral aroma.^[1] It is a key component in the formulation of perfumes, cosmetics, and flavorings.^[1]

General and Physical Properties

A summary of the key physical and chemical properties of **butyl phenylacetate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2]
Molecular Weight	192.25 g/mol	[2]
Appearance	Colorless liquid	
Odor	Pleasant rose and honey-like	[3] [4]
Boiling Point	133-135 °C at 15 mmHg	[4]
Density	0.99 g/mL at 25 °C	[4]
Refractive Index	1.49 at 20 °C	[4]
Solubility	Insoluble in water; soluble in oils and ethanol	[2] [3]
Flash Point	> 110 °C (> 230 °F)	

Synthesis of Butyl Phenylacetate

The primary method for synthesizing **butyl phenylacetate** is through the Fischer esterification of phenylacetic acid with n-butanol, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **butyl phenylacetate**.

Materials:

- Phenylacetic acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Dichloromethane (or other suitable organic solvent)
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, combine phenylacetic acid and an excess of n-butanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Set up the apparatus for reflux and heat the mixture for several hours to drive the esterification to completion.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
- The resulting crude **butyl phenylacetate** can be further purified by vacuum distillation.

Synthesis Workflow

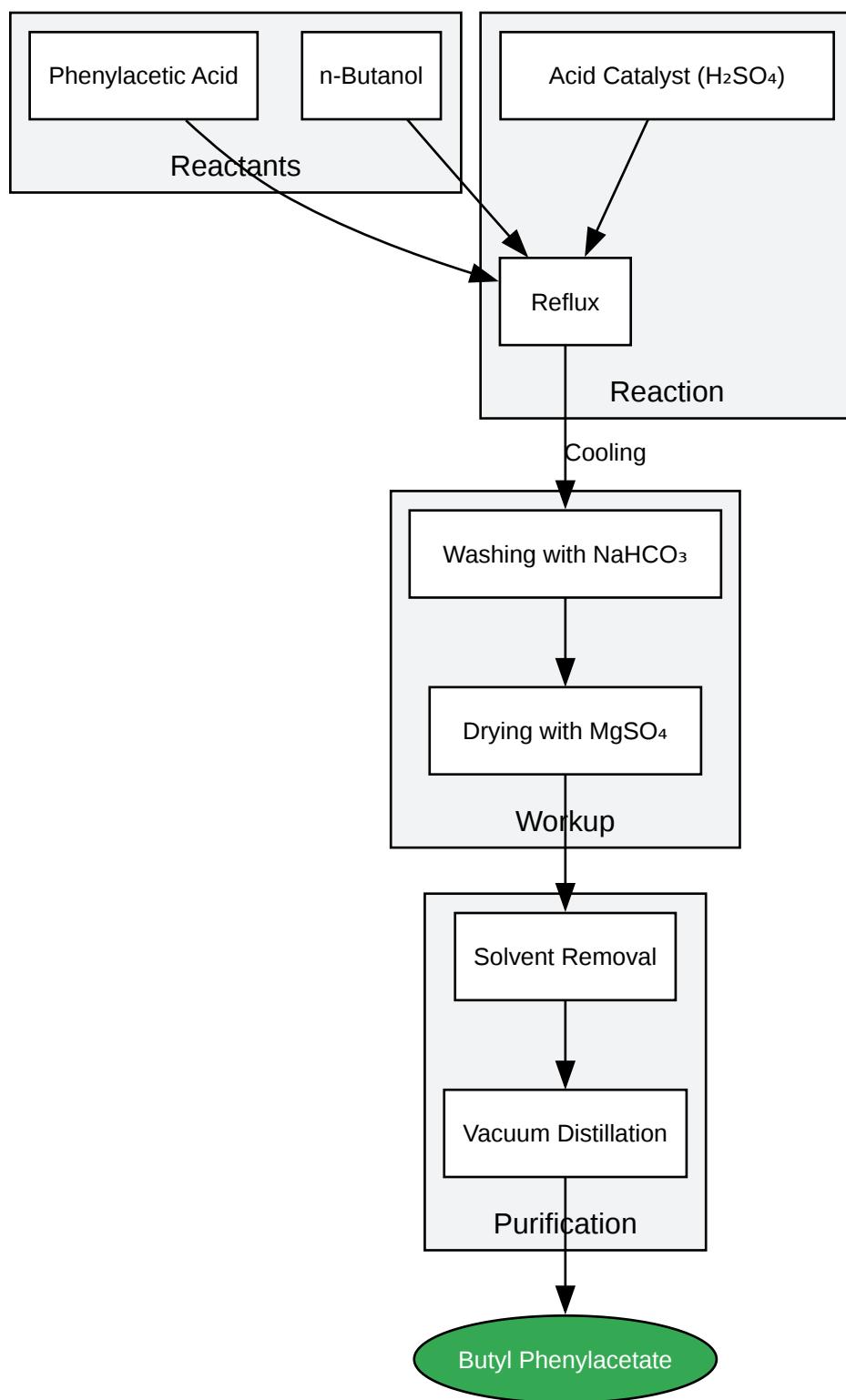


Figure 1: Synthesis Workflow for Butyl Phenylacetate

[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflow for **Butyl Phenylacetate**

Spectroscopic Profile

The structural elucidation of **butyl phenylacetate** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR): The ^1H NMR spectrum of **butyl phenylacetate** exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl group and the ester oxygen, and the protons of the butyl chain.
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **butyl phenylacetate** displays a strong absorption band characteristic of the C=O stretching of the ester group, typically around 1740 cm^{-1} . Other significant peaks correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of **butyl phenylacetate**. The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[\[2\]](#)

Analytical Methodologies

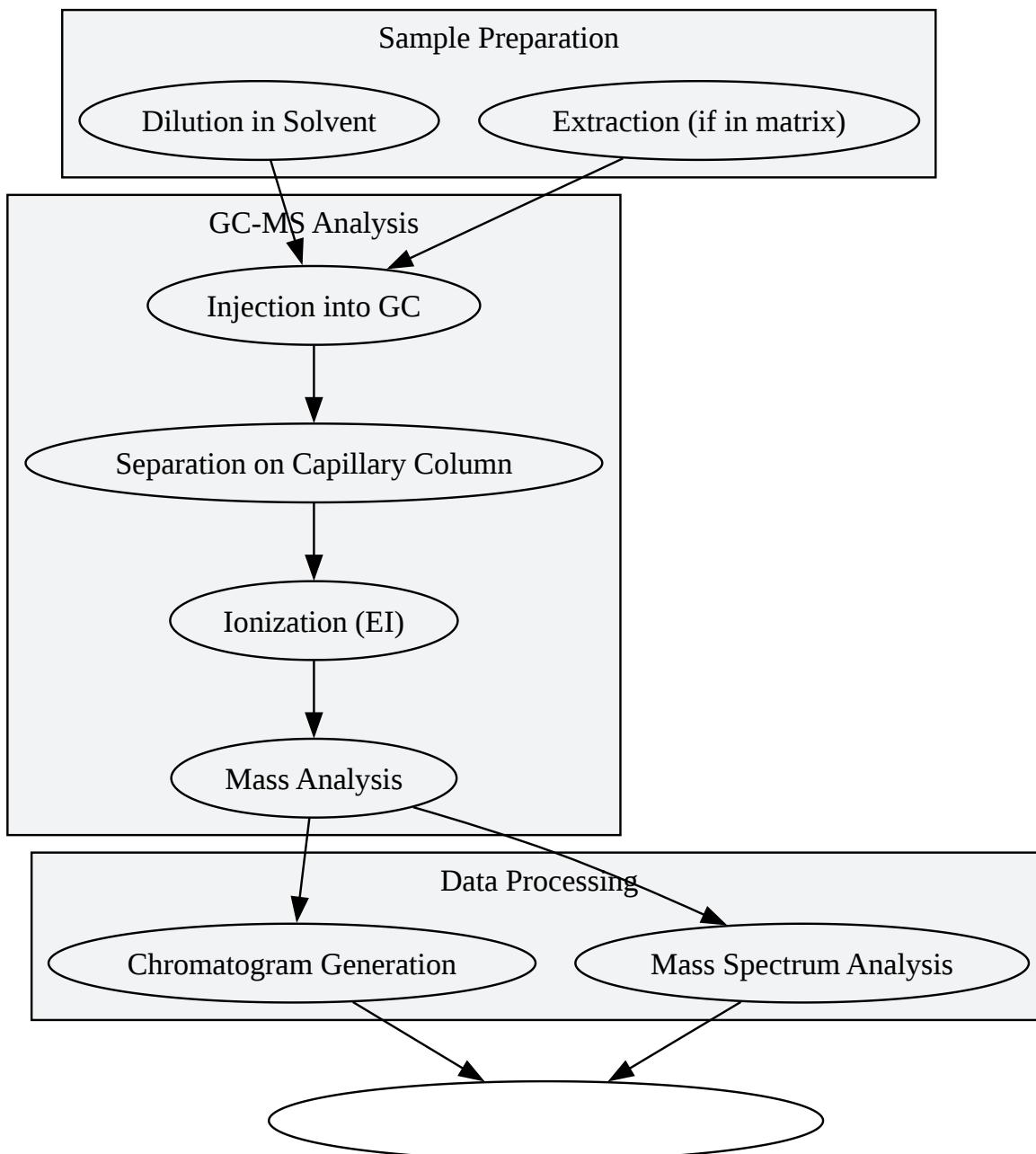
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

This protocol provides a general guideline for the GC-MS analysis of **butyl phenylacetate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)


- Capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

- Prepare a dilute solution of **butyl phenylacetate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- If analyzing a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Hold at the final temperature for 2-5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Butyl phenylacetate | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing)
DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 4. Isobutyl phenylacetate | C12H16O2 | CID 60998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Butyl Phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086620#butyl-phenylacetate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com